molecular formula C19H13NO4 B7777905 4'-Nitrobiphenyl-4-yl benzoate CAS No. 3916-45-8

4'-Nitrobiphenyl-4-yl benzoate

Cat. No. B7777905
CAS RN: 3916-45-8
M. Wt: 319.3 g/mol
InChI Key: XNKFHWLFAVBPKN-UHFFFAOYSA-N
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Description

4'-Nitrobiphenyl-4-yl benzoate is a useful research compound. Its molecular formula is C19H13NO4 and its molecular weight is 319.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Nitrobiphenyl-4-yl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Nitrobiphenyl-4-yl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nitroxyl Imaging in Living Cells : A study by Zhang et al. (2020) developed a near-infrared fluorescent probe for imaging nitroxyl (HNO) in living cells. This probe, based on 4-(2-(4-(dicyanomethylene)-4H-chromen-2-yl)vinyl)phenyl-2-(diphenylphosphanyl)-benzoate, allows for rapid, real-time monitoring of HNO in biological systems, helping to elucidate its biological functions (Zhang et al., 2020).

  • Study on Electrophilic Center and Substituents : Um et al. (2006) examined the kinetics of reactions involving 4-nitrophenyl benzoate and O-4-nitrophenyl X-substituted thionobenzoates with a series of pyridines. This study provides insights into how changes in the electrophilic center and substituents influence reaction mechanisms (Um et al., 2006).

  • Synthesis of Fluoro-Substituted Compounds : Gray et al. (1989) synthesized a series of 4-cyanophenyl 4-X-benzoates and 4-cyanobiphenyl-4′-yl 4-X-benzoates, including fluoro-substituted variants. They explored how fluoro-substitution affects dielectric anisotropy, vital for understanding electronic and optical properties of materials (Gray et al., 1989).

  • Development of NOSH-Aspirin : Kodela et al. (2012) synthesized hybrids of aspirin bearing nitric oxide and hydrogen sulfide-releasing moieties, including a compound named NOSH-1, which features a nitrobenzoate structure. This represents a new class of anti-inflammatory pharmaceuticals, showing potential for cancer treatment (Kodela et al., 2012).

  • Photolysis of Caged Benzoic Acids : Lin and Abe (2021) explored the photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, leading to the release of benzoic acid. This study is significant for understanding photolabile protecting groups and their applications in chemistry (Lin & Abe, 2021).

  • Alkaline Hydrolysis Catalysis : Luo Dong (2010) investigated the alkaline hydrolysis of 4-nitrophenyl benzoate in the presence of various surfactants. This research is important for understanding catalytic processes in chemical reactions (Luo Dong, 2010).

properties

IUPAC Name

[4-(4-nitrophenyl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-19(16-4-2-1-3-5-16)24-18-12-8-15(9-13-18)14-6-10-17(11-7-14)20(22)23/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKFHWLFAVBPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293464
Record name 4'-nitrobiphenyl-4-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Nitrobiphenyl-4-yl benzoate

CAS RN

3916-45-8
Record name NSC89764
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-nitrobiphenyl-4-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Benzoyloxybiphenol (40 g) is mixed with 310 ml of glacial acetic acid and heated to 85° C. Fuming nitric acid (100 ml) is added slowly while maintaining the reaction medium temperature between 85°-90° C. After complete addition, the reaction is cooled to room temperature.
Name
4-Benzoyloxybiphenol
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Benzoyloxybiphenyl (40 g) is mixed with 310 ml of glacial acetic acid and heated to 85° C. Fuming nitric acid (100 ml) is added slowly while maintaining the reaction medium temperature between 85°-90° C. After complete addition, the reaction is cooled to room temperature.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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